molecular formula C8H8LiNO2S B2657105 lithium(1+)3-cyclopropylpyridine-2-sulfinate CAS No. 2460748-73-4

lithium(1+)3-cyclopropylpyridine-2-sulfinate

Cat. No.: B2657105
CAS No.: 2460748-73-4
M. Wt: 189.16
InChI Key: WTKILNMWKDTHNN-UHFFFAOYSA-M
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Description

Lithium(1+)3-cyclopropylpyridine-2-sulfinate is a chemical compound with a unique structure that combines a lithium ion with a 3-cyclopropylpyridine-2-sulfinate moiety.

Properties

IUPAC Name

lithium;3-cyclopropylpyridine-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.Li/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKILNMWKDTHNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=C(N=CC=C2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)3-cycloprop

Biological Activity

Lithium(1+)3-cyclopropylpyridine-2-sulfinate is a compound that has garnered interest due to its potential biological activity and therapeutic applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis and Properties

Synthesis Methodology:
The synthesis of this compound typically involves the reaction of 3-cyclopropylpyridine-2-sulfinic acid with a lithium base under controlled conditions. The reaction is generally conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The reaction time can vary from several hours to overnight, depending on the specific conditions employed.

Chemical Structure:
The compound features a lithium ion coordinated with a cyclopropyl-substituted pyridine sulfinic acid, which may influence its solubility and biological activity compared to similar compounds lacking the lithium ion or cyclopropyl group.

Lithium ions are known to interact with various molecular targets within biological systems, leading to a range of physiological effects:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B): Lithium has been shown to inhibit GSK3B by competing with magnesium for binding sites, which is crucial for numerous signaling pathways and cellular processes. This inhibition affects gene expression, apoptosis, and cellular responses to stress .
  • Modulation of Membrane Fluidity: Lithium treatment has been observed to alter the fluidity of neural plasma membranes, potentially impacting membrane-associated functions and signaling pathways .
  • Interaction with Ion Channels: The compound may influence ion channel functions, contributing to its effects on neuronal excitability and neurotransmitter release.

Biological Activity

This compound has been investigated for its potential therapeutic applications:

  • Neuroprotective Effects: Studies suggest that lithium can exert neuroprotective effects by modulating signaling pathways involved in neurodegeneration. For instance, it has been shown to enhance the survival of neuronal cells under stress conditions.
  • Mood Stabilization: Lithium is widely recognized for its efficacy in treating bipolar disorder. The specific structural features of 3-cyclopropylpyridine-2-sulfinate may enhance its mood-stabilizing properties compared to other lithium compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of lithium compounds, including this compound:

  • Case Study on Neuroprotection:
    A study involving animal models demonstrated that administration of lithium resulted in significant neuroprotection against excitotoxicity. The mechanism was attributed to the inhibition of GSK3B and subsequent modulation of apoptotic pathways .
  • Clinical Observations:
    Clinical trials have reported that patients treated with lithium exhibit improved mood stabilization and reduced incidence of manic episodes. The unique structure of this compound may contribute to these therapeutic outcomes through enhanced receptor modulation .

Comparative Analysis

CompoundGSK3 InhibitionNeuroprotective EffectsMood Stabilization
This compoundHighSignificantEffective
Lithium CarbonateModerateModerateEffective
Lithium OrotateLowMinimalVariable

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